
3-Fluoro-1-methyl-pyrazole
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Overview
Description
3-Fluoro-1-methyl-pyrazole is a fluorinated heterocyclic compound characterized by a fluorine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₄H₅FN₂, with a molecular weight of 100.08 g/mol. Fluorine’s electronegativity imparts electronic effects, enhancing stability and influencing reactivity, while the methyl group introduces steric bulk.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-pyrazole can be achieved through several methods. One common approach involves the cyclization of hydrazones with fluorinated building blocks. For instance, the condensation of perfluoro-2-methyl-2-pentene with hydrazones in basic media (such as sodium carbonate or triethylamine) leads to the formation of 3-fluoropyrazole derivatives . Another method includes the halogen exchange reaction, where bromine-fluorine exchange in 3-bromopyrazoline is performed using silver fluoride as both the fluorine source and oxidation reagent .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields . Additionally, a more benign oxidation protocol involves heating pyrazolines in dimethyl sulfoxide under oxygen .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azodicarboxylates to form functionalized pyrazoles.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Silver Fluoride: Used in halogen exchange reactions to introduce fluorine atoms.
Bromine: Employed in the oxidation of pyrazoline intermediates to form pyrazoles.
Dimethyl Sulfoxide (DMSO): Used as a solvent in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Biological Activities
3-Fluoro-1-methyl-pyrazole exhibits a wide range of biological activities. The following sections detail its applications in different domains:
Antiviral Activity
Recent studies have demonstrated that fluoro-based pyrazole analogues, including this compound, show significant antiviral properties against Japanese encephalitis virus (JEV). In vitro studies indicated that certain derivatives inhibited JEV infection by over 70% in neuronal cells, highlighting their potential as antiviral agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from pyrazoles have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. While specific data on this compound is limited, related compounds have demonstrated significant anti-inflammatory effects through various biochemical pathways. This suggests that this compound may also possess similar activities .
Anticancer Efficacy
Several studies have reported the anticancer potential of pyrazole derivatives. For example, research involving 1-methyl-1H-pyrazole derivatives indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cells (MDA-MB-231) and other cancer types. The mechanisms of action often involve disruption of energy metabolism crucial for cellular function.
Case Studies
The following case studies highlight the practical applications and biological effects of this compound:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the pyrazole ring .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Effects on Electronic and Steric Properties
3,5-Bis(trifluoromethyl)-1H-pyrazole
- Substituents : Trifluoromethyl (-CF₃) groups at positions 3 and 5.
- Molecular Weight : 220.08 g/mol.
- Key Properties: Strong electron-withdrawing effects from -CF₃ groups increase acidity (pKa ~ 1.5) compared to non-fluorinated pyrazoles. Enhanced thermal stability and resistance to oxidation due to fluorine’s inductive effect. Functionalization at position 4 (e.g., halogenation, nitration) is feasible, enabling diverse derivatization .
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
- Substituents : Trifluoromethyl (-CF₃) at position 3 and an ester (-COOEt) at position 4.
- Molecular Weight : ~208 g/mol (calculated).
- Key Properties :
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole
- Substituents : 4-Fluorobenzyl at position 1 and a dichlorophenyl ether at position 3.
- Molecular Weight : 427.3 g/mol.
- Chlorine atoms may enhance binding affinity in agrochemical applications but raise toxicity concerns .
Physical and Chemical Properties
Biological Activity
3-Fluoro-1-methyl-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocycles known for their significant pharmacological potential. They have been incorporated into various therapeutic agents due to their ability to interact with multiple biological targets, leading to a wide range of activities including anti-inflammatory, anticancer, antiviral, and antibacterial effects . The presence of fluorine in the structure can enhance biological activity and modify pharmacokinetic properties.
Anticancer Activity
Research indicates that various pyrazole derivatives exhibit potent anticancer properties. For instance, a study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative effects against prostate cancer cell lines LNCaP and PC-3. One derivative showed an IC50 value of 18 µmol/L against LNCaP cells, demonstrating significant growth inhibition and a 46% downregulation of prostate-specific antigen (PSA) levels . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer efficacy.
Antiviral Activity
This compound has also been investigated for its antiviral properties. A study on fluoro-based pyrazole analogues demonstrated that certain compounds could inhibit Japanese encephalitis virus (JEV) infection in neuronal cells by more than 70% . The mechanisms involved included suppression of reactive oxygen species (ROS) generation and modulation of cellular signaling pathways, indicating potential for broader antiviral applications.
The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling pathways. For example, certain pyrazoles demonstrated selective inhibition against PTP1B with IC50 values ranging from 27–40 µM .
- Modulation of Signaling Pathways : The compound may influence pathways such as NRF2-SQSTM1 signaling, which is vital in cellular responses to oxidative stress .
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the pyrazole ring significantly affects its biological activity. For instance:
Substituent | Biological Activity | IC50 Value (µM) |
---|---|---|
4-Fluorophenyl | Antiproliferative | 18 |
Chlorinated | α-Glucosidase Inhibitor | 21 - 55 |
Phenolic Groups | PTP1B Inhibitor | 27 - 40 |
This table illustrates how variations in substitution can lead to differing potencies and specificities in biological activity.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of pyrazole derivatives:
- Antiproliferative Effects : A study focused on novel pyrazole derivatives revealed significant activity against prostate cancer cell lines, highlighting the therapeutic potential of these compounds in oncology .
- Antiviral Efficacy : Another investigation into fluoro-based pyrazole analogues reported promising results in inhibiting JEV infection both in vitro and in vivo without noticeable toxicity at effective doses .
- Pharmacological Diversity : A comprehensive review outlined various pharmacological activities associated with pyrazoles, including their roles as anti-inflammatory agents, antidepressants, and antibacterial compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-1-methyl-pyrazole, and how can reaction yields be improved?
The synthesis of this compound derivatives often involves cyclocondensation of fluorinated hydrazines with dicarbonyl compounds or cycloaddition reactions. However, classical methods face challenges such as low regioselectivity and substrate limitations . To improve yields:
- Methodology : Employ Eschenmoser ring contraction with mercaptoacetaldehyde as an acetylene equivalent, which enhances regioselectivity and access to 3-fluorinated pyrazoles .
- Optimization : Use microwave-assisted synthesis or catalytic systems (e.g., copper or rhodium catalysts) to accelerate reaction kinetics and reduce side products .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Characterization Techniques :
- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions (e.g., distinguishing 3-fluoro vs. 5-fluoro isomers) .
- NMR Spectroscopy : Use 19F-NMR to detect fluorine environments and 1H-NMR coupling patterns to confirm substitution patterns .
- LC-MS/HPLC : Quantify purity and detect trace impurities using reverse-phase chromatography with fluorinated mobile phases .
Q. What safety precautions are critical when handling this compound derivatives?
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy and fluorinated byproduct volatility .
- Storage : Store under inert gas (argon/nitrogen) at ≤−20°C to prevent hydrolysis of the fluoromethyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Regioselectivity issues arise in cycloaddition reactions due to competing pathways. Strategies include:
- Substrate Design : Use pre-functionalized building blocks (e.g., fluorinated nitrilimines) to direct cyclization to the 3-position .
- Catalytic Control : Employ transition-metal catalysts (e.g., Rh(III)) to favor kinetic over thermodynamic products in [3+2] cycloadditions .
Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular Docking : Screen interactions with biological targets (e.g., kinase inhibitors) using fluorinated pyrazole scaffolds .
Q. How do contradictory data on fluorinated pyrazole bioactivity arise, and how can they be resolved?
Discrepancies often stem from variations in fluorination position or assay conditions. Mitigation strategies:
- Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., IC50 values under identical pH/temperature) .
- Isotopic Labeling : Use 18F-labeled analogs to track metabolic stability and binding specificity in vivo .
Q. What strategies enable late-stage functionalization of this compound for medicinal chemistry applications?
- Cross-Coupling : Perform Suzuki-Miyaura reactions with boronic acids at the 4-position, leveraging the electron-withdrawing fluoro group to activate the pyrazole ring .
- Click Chemistry : Incorporate triazole or thiazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance pharmacokinetic properties .
Q. How can fluorinated pyrazole derivatives be tailored for material science applications?
- Design : Synthesize π-conjugated derivatives (e.g., this compound-4-boronic acid) for organic electronics, leveraging fluorine’s electron-withdrawing effects to tune bandgaps .
- Self-Assembly : Functionalize with alkyl chains or aromatic groups to engineer liquid crystalline phases or supramolecular polymers .
Q. Methodological Notes
Properties
Molecular Formula |
C4H5FN2 |
---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 |
InChI Key |
AYEPFBZMLHFDRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)F |
Origin of Product |
United States |
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